molecular formula C5H6F3NO3 B3432412 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid CAS No. 1597-49-5

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid

Cat. No.: B3432412
CAS No.: 1597-49-5
M. Wt: 185.10 g/mol
InChI Key: WLVJROFMCNWTBX-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a trifluoroacetyl (TFA) group on the amino moiety. The TFA group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry for drug design and protease inhibition . Its structural simplicity allows for versatile modifications, leading to analogs with diverse biological and physicochemical properties.

Properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVJROFMCNWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-23-8, 1597-49-5
Record name NSC157029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid typically involves the reaction of 2-amino propanoic acid with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development:
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its trifluoroacetyl group enhances lipophilicity and bioavailability, making it suitable for drug development. Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and antiproliferative effects.

Case Study: Antimicrobial Activity
A study focusing on derivatives of 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid demonstrated significant activity against multidrug-resistant bacteria. The compound's ability to inhibit bacterial enzymes was quantified using surface plasmon resonance techniques, revealing its potential as a lead structure for new antimicrobial agents targeting resistant pathogens.

Organic Synthesis

Synthesis of Complex Molecules:
The compound is utilized as an intermediate in organic synthesis. It can undergo various reactions to form more complex molecules. For example, the Pictet-Spengler condensation involving 3-(trifluoroacetamido)propanoic acid has been reported to yield methyl 3-oxo-5-(trifluoroacetamido)-pentanoate .

Data Table: Reaction Yields

Reaction TypeYield (%)
Pictet-Spengler Condensation60-90
Acid-Catalyzed HydrolysisVariable

Materials Science

Development of Advanced Materials:
Fluorinated compounds are known for their unique properties such as increased thermal stability and chemical resistance. The incorporation of the trifluoroacetyl group into polymers can enhance material performance in high-temperature applications .

Case Study: Polymer Coatings
Research has indicated that polymers synthesized with trifluoroacetyl derivatives exhibit improved chemical resistance and durability. These materials are being explored for applications in coatings that require high performance under extreme conditions .

Biological Studies

Enzyme Inhibition Studies:
The compound is also used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its structural features allow it to interact with various molecular targets, making it valuable in understanding biological pathways and developing therapeutic agents.

Data Table: Biological Targets

Target TypeInteraction TypeCompound Reference
Bacterial EnzymesInhibition
ReceptorsModulation

Mechanism of Action

The mechanism by which 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid exerts its effects involves the interaction of the trifluoroacetyl group with biological targets. This interaction can inhibit enzyme activity by modifying active sites or altering protein conformation. The molecular pathways involved often include the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent Position/Group Key Structural Features
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid (Target) TFA on α-amino group (C2) Simplest structure; no aromatic substituents.
3-[4-(Methoxycarbonyl)phenyl]-3-TFA-amino propanoic acid TFA on C3; 4-methoxycarbonylphenyl on C3 Enhanced steric bulk; potential for π-π interactions.
3-(5-Bromo-2-thienyl)-3-TFA-amino propanoic acid TFA on C3; 5-bromothienyl on C3 Electron-withdrawing bromine and sulfur heterocycle; altered electronic properties.
3-(2-Thienyl)-3-TFA-amino propanoic acid TFA on C3; 2-thienyl on C3 Sulfur-containing aromatic ring; influences solubility and reactivity.
(2S)-3-(4-Hydroxyphenyl)-2-TFA-amino propanoic acid TFA on C2; 4-hydroxyphenyl on C3 Hydroxyl group enables hydrogen bonding; increased polarity.
3-(4-Methoxyphenyl)-3-TFA-amino propanoic acid TFA on C3; 4-methoxyphenyl on C3 Methoxy group enhances electron density; modulates acidity of propanoic acid.

Key Observations :

  • Positional Isomerism : Moving the TFA group from C2 (target compound) to C3 (e.g., ) alters steric and electronic environments, affecting binding to biological targets.
  • Aromatic Substituents : Thienyl, bromothienyl, and methoxyphenyl groups introduce distinct electronic and steric profiles, influencing solubility and intermolecular interactions .

Physicochemical Properties

Data derived from safety sheets, supplier specifications, and synthesis studies:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability Notes
Target Compound ~207 Not reported Moderate in DMSO/MeOH Stable under inert storage
3-(5-Bromo-2-thienyl) analog 354.1 180–185 Low (requires DMSO) Hygroscopic; store at 2–8°C
(2S)-3-(4-Hydroxyphenyl) analog 289.2 Not reported High in water/MeOH Sensitive to oxidation
3-(4-Methoxyphenyl) analog 291.2 150–155 Moderate in acetone Stable at RT under dry conditions

Key Observations :

  • Molecular Weight: Bromine and aromatic substituents increase molecular weight, reducing solubility in non-polar solvents .
  • Stability : Hygroscopicity in bromothienyl analogs necessitates controlled storage , while hydroxylated analogs require protection from oxidation .

Modifications for Analogs :

  • Thienyl Derivatives: Suzuki-Miyaura coupling or direct substitution on propanoic acid precursors .
  • Methoxyphenyl Analogs : Introduced via Friedel-Crafts alkylation or pre-functionalized aryl boronic acids .

Biological Activity

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroacetyl group attached to an amino acid backbone, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the trifluoromethyl group is known to affect the pharmacokinetic properties of compounds, often leading to increased potency and selectivity in biological systems .

The biological activity of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid can be attributed to several mechanisms:

  • Inhibition of Chemotaxis : Research indicates that derivatives of 2-aryl-propionic acids can inhibit chemotaxis in polymorphonuclear leukocytes (PMNs), which are crucial in inflammatory responses. This inhibition is mediated through the blockade of chemokine receptors such as CXCR1 and CXCR2 .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the activation and migration of immune cells. It has shown efficacy in reducing PMN infiltration in models of cerebral ischemia, thereby limiting brain damage and improving neurological outcomes .

Biological Activity Data

Activity TypeDescriptionReference
Chemotaxis Inhibition Inhibits CXCL8-induced chemotaxis in PMNs
Neuroprotection Reduces PMN infiltration and infarct size in cerebral ischemia models
Inflammatory Disease Potential therapeutic use in rheumatoid arthritis and other inflammatory conditions

Case Studies

  • Cerebral Ischemia Model : In a study evaluating the effects of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid in rats subjected to middle cerebral artery occlusion, the compound demonstrated significant reductions in PMN infiltration and infarct size. Neurological functions were notably improved post-treatment .
  • Inflammatory Conditions : The compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis was highlighted in a patent application where it was shown to inhibit the recruitment of neutrophils at inflammation sites without interfering with prostaglandin E2 production in macrophages . This suggests a targeted anti-inflammatory action that could minimize side effects associated with non-selective anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid
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